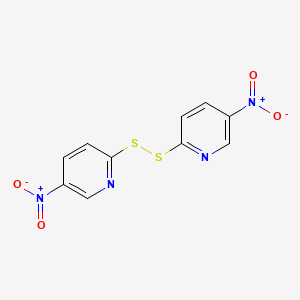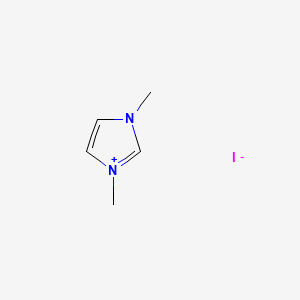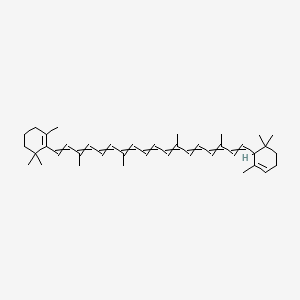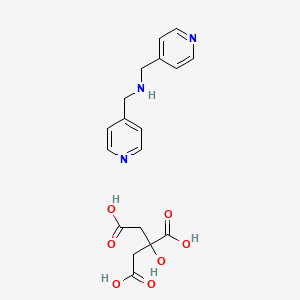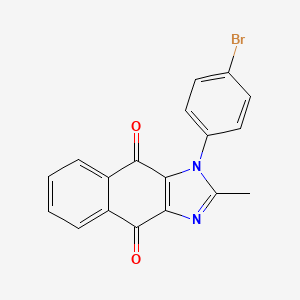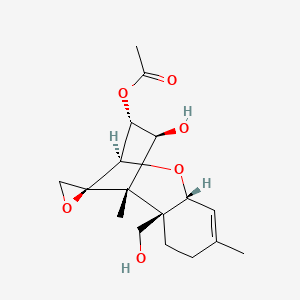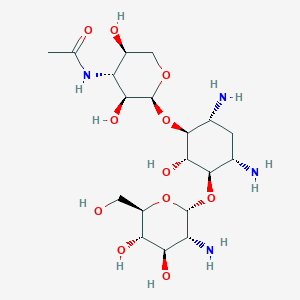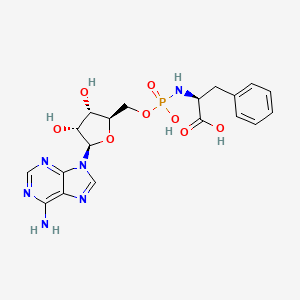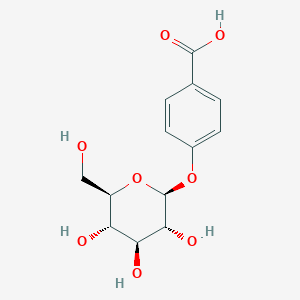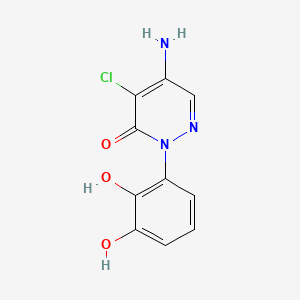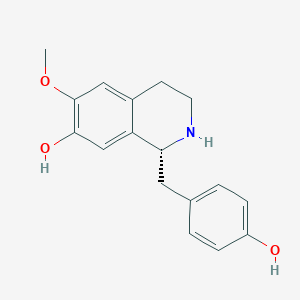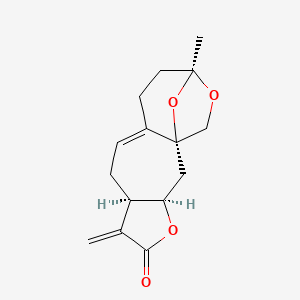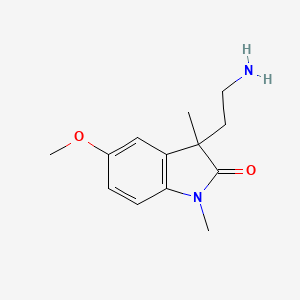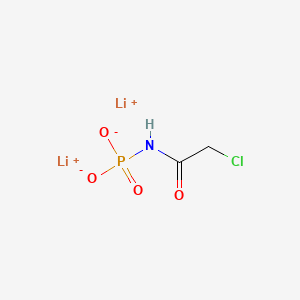
Phosphoramidic acid, (chloroacetyl)-, dilithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phosphoramidic acid, (chloroacetyl)-, dilithium salt typically involves the reaction of phosphoramidates with chloroacetyl chloride. This reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Phosphoramidate+Chloroacetyl chloride→this compound+HCl
The reaction is usually conducted in an inert atmosphere to prevent any side reactions. Solvents such as dichloromethane or chloroform are commonly used, and the reaction temperature is maintained at a low level to control the rate of reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to ensure environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: Phosphoramidic acid, (chloroacetyl)-, dilithium salt undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoramidic acid and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products Formed:
Substitution Reactions: Various substituted phosphoramidates.
Hydrolysis: Phosphoramidic acid and chloroacetic acid.
Oxidation and Reduction: Oxidized or reduced derivatives of this compound.
Aplicaciones Científicas De Investigación
Phosphoramidic acid, (chloroacetyl)-, dilithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phosphoramidic acid, (chloroacetyl)-, dilithium salt involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the modification of protein function. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Phosphoramidic acid, (chloroacetyl)-, dilithium salt can be compared with other similar compounds, such as:
N-acetylphosphoramidate: Lacks the chloro group, leading to different reactivity and applications.
N-bromoacetylphosphoramidate: Contains a bromo group instead of a chloro group, resulting in different chemical properties.
N-chloroacetylphosphoramidothioate:
Uniqueness: this compound is unique due to its specific reactivity conferred by the chloroacetyl group. This makes it a valuable compound for targeted chemical modifications and for exploring new applications in various fields.
Propiedades
Número CAS |
61727-65-9 |
|---|---|
Fórmula molecular |
C2H3ClLi2NO4P |
Peso molecular |
185.4 g/mol |
Nombre IUPAC |
dilithium;2-chloro-N-phosphonatoacetamide |
InChI |
InChI=1S/C2H5ClNO4P.2Li/c3-1-2(5)4-9(6,7)8;;/h1H2,(H3,4,5,6,7,8);;/q;2*+1/p-2 |
Clave InChI |
BFELRQMPEATSRP-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].C(C(=O)NP(=O)([O-])[O-])Cl |
SMILES canónico |
[Li+].[Li+].C(C(=O)NP(=O)([O-])[O-])Cl |
Sinónimos |
N-chloroacetylphosphoramidate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


